molecular formula C39H53NO10S B14407412 14-Dodecyl-14-thiaadriamycin CAS No. 83291-66-1

14-Dodecyl-14-thiaadriamycin

Cat. No.: B14407412
CAS No.: 83291-66-1
M. Wt: 727.9 g/mol
InChI Key: KOFZHCJRLHGZNO-UHFFFAOYSA-N
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Description

14-Dodecyl-14-thiaadriamycin is a structural analog of the anthracycline antibiotic doxorubicin, modified to enhance pharmacokinetic properties and reduce toxicity. The compound features two key modifications: (1) replacement of the oxygen atom at position 14 with sulfur (a "thia" substitution) and (2) the addition of a dodecyl (12-carbon alkyl) chain at the same position. These alterations aim to improve lipophilicity, cellular uptake, and resistance to enzymatic degradation while mitigating cardiotoxicity—a well-documented limitation of traditional anthracyclines .

Properties

CAS No.

83291-66-1

Molecular Formula

C39H53NO10S

Molecular Weight

727.9 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-dodecylsulfanylacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C39H53NO10S/c1-4-5-6-7-8-9-10-11-12-13-17-51-21-28(41)39(47)19-24-31(27(20-39)50-29-18-25(40)34(42)22(2)49-29)38(46)33-32(36(24)44)35(43)23-15-14-16-26(48-3)30(23)37(33)45/h14-16,22,25,27,29,34,42,44,46-47H,4-13,17-21,40H2,1-3H3

InChI Key

KOFZHCJRLHGZNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 14-Dodecyl-14-thiaadriamycin involves several steps, starting from adriamycin. The key step is the introduction of the dodecylthio group. This can be achieved through a nucleophilic substitution reaction where a dodecylthiol is reacted with an appropriate intermediate of adriamycin under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution .

This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

14-Dodecyl-14-thiaadriamycin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives .

Scientific Research Applications

14-Dodecyl-14-thiaadriamycin has been explored for various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of thioether-containing anthracyclines and their derivatives.

    Biology: Investigating its interactions with biological macromolecules such as DNA and proteins, and its potential as a tool for studying cellular processes.

    Medicine: Evaluating its anticancer activity and comparing its efficacy and toxicity with other anthracyclines.

Mechanism of Action

The mechanism of action of 14-Dodecyl-14-thiaadriamycin is similar to that of adriamycin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription. This leads to the generation of DNA double-strand breaks and ultimately cell death. The presence of the dodecylthio group may enhance its lipophilicity, potentially improving its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 14-Dodecyl-14-thiaadriamycin and related anthracyclines or sulfur-containing heterocycles:

Compound Structural Modifications Primary Mechanism Key Advantages/Disadvantages References
Doxorubicin Unmodified anthracycline core DNA intercalation, topoisomerase II inhibition High efficacy but severe cardiotoxicity General Knowledge
Daunorubicin 14-hydroxy group Similar to doxorubicin Used in leukemias; lower tissue penetration General Knowledge
Valrubicin 14-valerate side chain Lipophilic modification for topical use Reduced systemic toxicity General Knowledge
1,3,4-Thiadiazole analogs (e.g., from ) Fused benzodioxin-thiadiazole scaffolds α-amylase/α-glucosidase inhibition Antidiabetic activity; sulfur enhances stability
14-Dodecyl-14-thiaadriamycin 14-thia substitution + dodecyl chain Enhanced lipophilicity, altered DNA binding Hypothesized: Reduced cardiotoxicity, improved tumor targeting General Knowledge

Mechanistic and Pharmacokinetic Insights

  • Sulfur Substitution : The thia modification at position 14 likely stabilizes the molecule against redox cycling, a process linked to doxorubicin’s cardiotoxicity. This aligns with ’s findings that sulfur-containing heterocycles (e.g., thiadiazoles) exhibit enhanced enzymatic stability and bioactivity .
  • Dodecyl Chain: The alkyl chain increases lipophilicity (logP >3 vs. Similar lipophilic modifications in valrubicin demonstrate reduced systemic toxicity .
  • Anticancer vs. Antidiabetic Activity : While focuses on antidiabetic thiadiazoles, the sulfur moiety in 14-Dodecyl-14-thiaadriamycin highlights the versatility of sulfur in drug design—enhancing stability in both anticancer and metabolic contexts .

Toxicity and Efficacy Trade-offs

  • Cardiotoxicity: Anthracyclines like doxorubicin generate reactive oxygen species (ROS) via quinone metabolism. The thia substitution may disrupt this pathway, analogous to epirubicin’s reduced cardiotoxicity.
  • Drug Resistance : The dodecyl chain could bypass P-glycoprotein-mediated efflux, a common resistance mechanism against anthracyclines.

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